molecular formula C11H10OS B14204135 Naphthalene, [(R)-methylsulfinyl]- CAS No. 833454-90-3

Naphthalene, [(R)-methylsulfinyl]-

Cat. No.: B14204135
CAS No.: 833454-90-3
M. Wt: 190.26 g/mol
InChI Key: NGENVFQTINDJEL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, [®-methylsulfinyl]- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the presence of a methylsulfinyl group attached to the naphthalene structure. Naphthalene itself is known for its use in mothballs and as a precursor to various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the oxidation of naphthalene methyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of naphthalene derivatives often involves large-scale oxidation processes. The starting material, naphthalene, is derived from coal tar or petroleum distillation . The methylsulfinyl group is then introduced through a series of chemical reactions, including sulfoxidation, which is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, [®-methylsulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene, [®-methylsulfinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene, [®-methylsulfinyl]- involves its interaction with various molecular targets. The methylsulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, [®-methylsulfinyl]- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for redox chemistry, making it valuable for various applications .

Properties

CAS No.

833454-90-3

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

1-[(R)-methylsulfinyl]naphthalene

InChI

InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/t13-/m1/s1

InChI Key

NGENVFQTINDJEL-CYBMUJFWSA-N

Isomeric SMILES

C[S@@](=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CS(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.